Thiophene, 3,4-dichloro-2-(pentachlorophenyl)-
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Overview
Description
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- is a complex organic compound with the molecular formula C10HCl7S. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a pentachlorophenyl group. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 3,4-dichloro-2-(pentachlorophenyl)-, typically involves several key reactions:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to the formation of aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in the large-scale synthesis of thiophene compounds .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can produce various halogenated or nitrated thiophene derivatives .
Scientific Research Applications
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with the formula C4H4S, known for its aromatic properties and use in organic synthesis.
2,3-Dichlorothiophene: Another chlorinated thiophene derivative with similar chemical properties.
Pentachlorophenylthiophene: A compound with a similar pentachlorophenyl group but different substitution pattern on the thiophene ring.
Uniqueness
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61209-01-6 |
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Molecular Formula |
C10HCl7S |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3,4-dichloro-2-(2,3,4,5,6-pentachlorophenyl)thiophene |
InChI |
InChI=1S/C10HCl7S/c11-2-1-18-10(4(2)12)3-5(13)7(15)9(17)8(16)6(3)14/h1H |
InChI Key |
VXQCZIBWJJLLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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